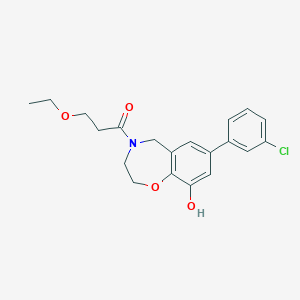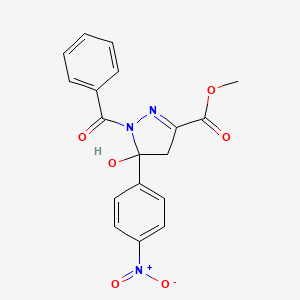![molecular formula C24H22N2O6 B5440793 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5440793.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BON-Am and belongs to the class of acrylamide derivatives.
Wirkmechanismus
The mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide involves the inhibition of tubulin polymerization, which is essential for the formation of the microtubule network in cells. This inhibition leads to the disruption of the cell cycle and ultimately results in the death of cancer cells. BON-Am has also been shown to induce apoptosis, which is a programmed cell death mechanism that is essential for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects:
BON-Am has been shown to have various biochemical and physiological effects on cells. Studies have shown that BON-Am can induce cell cycle arrest, inhibit cell migration, and reduce cell proliferation. BON-Am has also been shown to induce the production of reactive oxygen species (ROS), which are essential for the induction of apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide in lab experiments is its potent anti-cancer properties. BON-Am has been shown to be effective against various cancer cell lines, making it a promising candidate for cancer treatment. However, one of the limitations of using BON-Am is its toxicity towards normal cells. Further studies are needed to determine the optimal dosage and treatment regimen for BON-Am to minimize its toxicity towards normal cells.
Zukünftige Richtungen
There are several future directions for the research on 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide. One potential direction is the development of BON-Am as a targeted therapy for cancer treatment. Another direction is the investigation of BON-Am as a diagnostic tool for cancer detection. Further studies are also needed to determine the optimal dosage and treatment regimen for BON-Am to minimize its toxicity towards normal cells. Additionally, the mechanism of action of BON-Am needs to be further elucidated to better understand its anti-cancer properties.
Synthesemethoden
The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with 4-methoxy-2-nitroaniline in the presence of a base such as potassium carbonate. The resulting product is then treated with acryloyl chloride to obtain 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in the field of cancer treatment. Studies have shown that BON-Am has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. BON-Am has also been investigated for its potential use as a diagnostic tool for cancer detection.
Eigenschaften
IUPAC Name |
(E)-N-(4-methoxy-2-nitrophenyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-30-19-10-11-20(21(15-19)26(28)29)25-24(27)13-9-17-8-12-22(23(14-17)31-2)32-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,25,27)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFUPLHLHDKRCR-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[1-(3-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5440710.png)

![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-isopropyl-N-methylacetamide](/img/structure/B5440719.png)


![1-[3-(2-furyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5440741.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5440751.png)
![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}propanamide](/img/structure/B5440760.png)
![1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5440785.png)
![N-[3-(3-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5440800.png)
![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5440807.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5440811.png)
![1-({1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B5440813.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5440821.png)